Ethidium monoazide bromide

Beschreibung

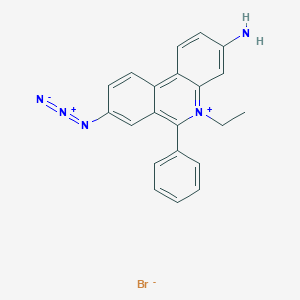

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUXAYLZEGLXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69498-50-6 (Parent) | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-05-0 | |

| Record name | Ethidium monoazide bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Ethidium Monoazide Bromide: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium (B1194527) monoazide bromide (EMA) is a photo-reactive DNA intercalating agent that has become an invaluable tool in molecular biology and microbiology for differentiating between viable and non-viable cells. Its utility stems from its selective permeability through compromised cell membranes, allowing for the specific labeling of DNA from dead cells. This in-depth technical guide elucidates the core mechanism of action of EMA, provides detailed experimental protocols for its key applications, and presents quantitative data to support its efficacy.

Core Mechanism of Action

The mechanism of action of ethidium monoazide bromide is a multi-step process that relies on the integrity of the cell membrane and the photo-reactive nature of the azide (B81097) group.

-

Selective Permeability: EMA is a positively charged molecule that is actively excluded from cells with intact, energized membranes.[1] In contrast, cells with compromised membranes, characteristic of cell death, readily allow the influx of EMA.[2][3]

-

DNA Intercalation: Once inside a dead cell, EMA intercalates into the double-stranded DNA, a process common to ethidium derivatives.[4] This intercalation itself is a non-covalent interaction.

-

Photoactivation and Covalent Crosslinking: The key to EMA's functionality lies in its azide group. Upon exposure to a strong visible light source (typically in the 400-500 nm range), the azide group is converted into a highly reactive nitrene radical.[5] This nitrene radical then rapidly forms a covalent bond with the surrounding DNA molecule.[4][5] This irreversible crosslinking permanently modifies the DNA of dead cells.

-

Downstream Consequences: The covalent binding of EMA to DNA has two primary consequences that are exploited in various applications:

-

Inhibition of DNA Amplification: The presence of the bulky EMA molecule covalently attached to the DNA template significantly hinders the processivity of DNA polymerases. This prevents the amplification of DNA from dead cells in Polymerase Chain Reaction (PCR) based assays.[2][3]

-

DNA Cleavage: In some instances, the photoactivation of EMA has been shown to lead to the direct cleavage of bacterial DNA.[6]

-

This selective and permanent modification of DNA from non-viable cells forms the basis for EMA's application in viability-dependent analyses.

Signaling Pathways and Logical Relationships

The logical workflow of EMA's action is depicted in the following diagram:

Caption: Logical flow of EMA's selective action on dead cells.

Quantitative Data Summary

The efficacy of EMA in distinguishing viable from non-viable bacteria can be quantified, primarily through the reduction in PCR signal from dead cell populations. The following tables summarize key quantitative parameters reported in the literature.

| Parameter | Organism(s) | Value | Reference(s) |

| PCR Signal Reduction | General | Approx. -4.5 log units | [4] |

| PCR Signal Reduction | Legionella pneumophila | >99.9% | [7] |

| Dynamic Range of Assay | Campylobacter jejuni | Approx. 4 log10 | [8][9] |

| Treatment | Organism | EMA Concentration | Result | Reference(s) |

| Heat-killed | Mixed bacterial flora | 0.8 µg/ml | Complete inhibition of PCR amplification | [10] |

| Heat-killed | Escherichia coli O157:H7 | 10 µg/ml | Effective binding to DNA from 10⁸ CFU/ml dead cells | [11] |

| Heat-killed | Legionella pneumophila | 2.5 µg/ml | 1.87 log unit signal reduction | [7] |

| Heat-killed | Legionella pneumophila | 5 µg/ml | 2.61 log unit signal reduction | [7] |

| Heat-killed | Legionella pneumophila | 10 µg/ml | 2.51 log unit signal reduction | [7] |

Experimental Protocols

Detailed methodologies for two key applications of EMA are provided below.

Viability PCR (v-PCR) Protocol

This protocol outlines the steps for using EMA in conjunction with quantitative PCR (qPCR) to selectively quantify viable bacteria.

Caption: Step-by-step workflow for viability PCR using EMA.

Materials:

-

Ethidium monoazide bromide (EMA) stock solution (e.g., 1 mg/ml in 20% DMSO)

-

Bacterial cell suspension

-

Phosphate-buffered saline (PBS)

-

High-intensity visible light source (e.g., 500W halogen lamp or LED photoactivation system)

-

Microcentrifuge tubes

-

DNA extraction kit

-

qPCR master mix, primers, and probe

-

qPCR instrument

Procedure:

-

Sample Preparation: Prepare a suspension of bacterial cells in PBS or an appropriate buffer.

-

EMA Addition: Add EMA to the cell suspension to a final concentration typically ranging from 1 to 50 µM. The optimal concentration should be determined empirically for the specific bacterial species and experimental conditions.

-

Dark Incubation: Incubate the samples in the dark for 5 to 15 minutes at room temperature or on ice. This step allows EMA to penetrate the dead cells and intercalate into the DNA.

-

Photoactivation: Expose the samples to a high-intensity visible light source for 1 to 20 minutes. The distance from the light source and the exposure time should be optimized to ensure efficient crosslinking without excessive heating of the sample. Placing the tubes on ice during photoactivation is recommended.

-

Cell Lysis and DNA Extraction: Pellet the cells by centrifugation and proceed with your standard DNA extraction protocol.

-

Quantitative PCR: Perform qPCR using primers and probes specific to the target organism.

-

Data Analysis: Analyze the qPCR data to quantify the amount of DNA from viable cells. The signal from dead cells should be significantly reduced or eliminated.

Flow Cytometry Protocol for Viability Assessment

This protocol details the use of EMA for distinguishing live and dead cells by flow cytometry.

Caption: Step-by-step workflow for cell viability analysis using EMA and flow cytometry.

Materials:

-

Ethidium monoazide bromide (EMA) stock solution

-

Cell suspension

-

Phosphate-buffered saline (PBS) with 0.5-5% bovine serum albumin (BSA)

-

Fluorescent light source

-

Flow cytometer

Procedure:

-

Cell Preparation: Wash cells twice in PBS containing BSA. Resuspend the cells to a concentration of approximately 10⁷ cells/ml.[12]

-

EMA Staining: Add EMA to the cell suspension to a final concentration typically between 0.5 and 10 µg/ml.[12] The optimal concentration should be titrated for the specific cell type.

-

Dark Incubation: Incubate the cells in the dark on ice for 15 minutes to allow EMA to enter dead cells.[12]

-

Photoactivation: Expose the cells to a fluorescent light source for 15 minutes while keeping them on ice.[12]

-

Antibody Staining (Optional): If performing immunophenotyping, add antibodies and incubate for 15-30 minutes on ice in the dark.[12]

-

Wash: Wash the cells twice with wash buffer (e.g., PBS with BSA).[12]

-

Fixation (Optional): Cells can be fixed with paraformaldehyde if they are not to be analyzed immediately.[12]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Dead cells will exhibit a strong fluorescent signal from the covalently bound EMA.

Conclusion

Ethidium monoazide bromide is a powerful tool for the selective analysis of viable cells. Its mechanism of action, centered on the photo-induced covalent crosslinking of DNA in membrane-compromised cells, allows for the effective removal of the genetic signal from dead cells in a variety of molecular assays. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists seeking to employ EMA in their work. Proper optimization of experimental parameters is crucial for achieving reliable and reproducible results.

References

- 1. Development of a quantitative PCR method to differentiate between viable and nonviable bacteria in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols - Flow Cytometry - Shared Resources - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iul-instruments.com [iul-instruments.com]

- 6. biotium.com [biotium.com]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of ethidium bromide monoazide for quantification of viable and dead mixed bacterial flora from fish fillets by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of viable Escherichia coli O157:H7 by ethidium monoazide real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Ethidium Monoazide Bromide: A Technical Guide to its Photochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium (B1194527) monoazide bromide (EMA) is a photo-reactive fluorescent dye with a high affinity for nucleic acids. Structurally similar to ethidium bromide, EMA possesses a crucial addition: an azide (B81097) group. This functional group allows for the covalent attachment of the molecule to nucleic acids upon photoactivation with visible light. EMA is predominantly used to selectively label DNA in cells with compromised membranes, making it an invaluable tool for distinguishing between viable and non-viable cells in a mixed population. This technical guide provides an in-depth overview of the photochemical properties of EMA, detailed experimental protocols for its primary applications, and a summary of its mechanism of action.

Core Photochemical Properties

EMA's utility is rooted in its distinct photochemical characteristics. In its free form, the fluorescence of EMA is weak. However, upon intercalation into DNA and subsequent photoactivation, its fluorescence quantum yield increases significantly. This property, combined with its selective permeability, forms the basis of its application in viability testing.

Quantitative Photochemical Data

The key photochemical and physical properties of Ethidium Monoazide Bromide are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~504-510 nm[1][2] | After photocrosslinking to nucleic acid. |

| Emission Maximum (λem) | ~600 nm[1][2] | After photocrosslinking to nucleic acid. |

| Molar Extinction Coefficient (ε) | ≥5200 M⁻¹cm⁻¹ at 459-465 nm[3] | In aqueous solution. |

| Fluorescence Quantum Yield (Φf) | Fluorescence intensity increases ~15-fold upon binding to DNA[2]. | A specific quantum yield value for EMA is not readily available in the literature. For reference, the quantum yield of the parent compound, ethidium bromide, in water is approximately 0.023[4]. |

| Binding Constant (Kd) | Approximately 2-3 x 10⁵ M[4] | For non-covalent binding to nucleic acids, analogous to ethidium bromide[4]. |

| Photochemical Linking Efficiency | Up to 75%[4] | Covalent linkage to nucleic acids upon exposure to long-wavelength light[4]. |

| Molecular Weight | 420.31 g/mol [1][3] | |

| Chemical Formula | C₂₁H₁₈BrN₅[3] |

Mechanism of Action

The selective functionality of EMA is a two-step process involving selective membrane permeability and subsequent photochemical reaction.

-

Selective Permeability : EMA is a charged molecule that is actively excluded from cells with intact, healthy membranes. In contrast, it readily penetrates cells with compromised or damaged membranes, which is a hallmark of non-viable or dead cells[1][5][6].

-

Intercalation and Photo-induced Covalent Bonding : Once inside a non-viable cell, EMA intercalates into the DNA double helix in a manner similar to ethidium bromide[4]. Upon exposure to a high-intensity visible light source (typically in the 460-525 nm range), the azide group of the EMA molecule is converted into a highly reactive nitrene radical. This nitrene radical then forms a covalent bond with the surrounding nucleic acid, permanently attaching the dye to the DNA of the dead cell[1][7]. This covalent modification prevents the DNA from being amplified in subsequent enzymatic reactions like PCR[5].

Caption: Mechanism of Ethidium Monoazide Bromide Action.

Experimental Protocols

The primary application of EMA is in viability-Polymerase Chain Reaction (v-PCR) to selectively amplify DNA from viable cells. It is also used in flow cytometry to identify dead cells.

Viability PCR (v-PCR) Protocol for Staphylococcus aureus

This protocol provides a general framework for using EMA to assess the viability of Staphylococcus aureus. Optimization may be required for different bacterial species or sample types.

Materials:

-

Ethidium Monoazide Bromide (EMA) stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)

-

Bacterial cell suspension (S. aureus)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Microcentrifuge tubes (clear)

-

High-intensity light source (e.g., LED photolysis device with a peak emission around 465-475 nm, or a 650W halogen lamp)[8][9]

-

DNA extraction kit suitable for Gram-positive bacteria

-

qPCR master mix, primers, and probe for a target gene in S. aureus (e.g., nuc gene)[10]

-

qPCR instrument

Procedure:

-

Sample Preparation:

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with PBS to remove culture medium components.

-

Resuspend the cells in PBS to the desired concentration.

-

Prepare "live" and "dead" cell suspensions. Dead cells can be generated by heat treatment (e.g., 70°C for 15 minutes or 95°C for 5 minutes)[9].

-

-

EMA Treatment:

-

To a 500 µL aliquot of the cell suspension, add EMA to a final concentration of 10-50 µg/mL. The optimal concentration should be determined empirically.

-

Incubate the tubes in the dark for 10-15 minutes at room temperature with occasional mixing to allow EMA to penetrate the dead cells[11].

-

-

Photoactivation:

-

Place the microcentrifuge tubes on ice or in a cooling block to prevent heat damage from the light source.

-

Expose the samples to a high-intensity visible light source for 10-15 minutes[12]. The distance from the light source should be optimized (e.g., 20 cm for a halogen lamp).

-

-

DNA Extraction:

-

Pellet the cells by centrifugation.

-

Wash the pellet with PBS to remove any unbound EMA.

-

Proceed with genomic DNA extraction using a suitable kit that includes a lysis step for Gram-positive bacteria (e.g., enzymatic lysis with lysostaphin).

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and probes specific for a target gene in S. aureus.

-

The difference in the cycle threshold (Ct) values between EMA-treated and untreated samples reflects the proportion of non-viable cells.

-

Caption: General workflow for Viability PCR (v-PCR) using EMA.

Flow Cytometry Protocol for Dead Cell Identification

EMA can be used as a dead cell stain in flow cytometry, particularly when subsequent intracellular staining requires cell permeabilization, which would allow traditional dead cell stains like propidium (B1200493) iodide to enter all cells[12].

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

Ethidium Monoazide Bromide (EMA) stock solution (e.g., 5 mg/mL in DMSO)[12]

-

Staining buffer (e.g., PBS with 2% FBS)

-

Fluorescent light source

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension in staining buffer.

-

For titration and as a compensation control, prepare a sample of dead cells by heat treatment (e.g., 56°C for 30-45 minutes)[12].

-

-

EMA Staining:

-

Photoactivation:

-

Expose the cells to a bright fluorescent light source for 10-15 minutes on ice[12].

-

-

Antibody Staining (Optional):

-

If performing surface marker staining, add antibodies after the photoactivation step.

-

-

Washing and Fixation:

-

Wash the cells with staining buffer to remove unbound EMA.

-

If required, fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

-

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer. EMA can be excited by a blue laser (488 nm) and its emission detected in a channel typically used for PE-Texas Red or a similar red fluorochrome (e.g., >610 nm)[12].

-

Other Applications

While v-PCR and flow cytometry are the most common applications, EMA has also been used for:

-

Footprinting drug binding sites on DNA [1].

-

Modifying plasmid DNA [1].

-

Selectively inactivating gene expression .

Troubleshooting Common Issues in v-PCR

| Issue | Possible Cause(s) | Suggested Solution(s) |

| PCR amplification from "dead" cell control | Incomplete cell killing. | Confirm cell death using an alternative method (e.g., plating). Increase the duration or intensity of the killing method. |

| Insufficient EMA concentration. | Titrate the EMA concentration to find the optimal level for complete inhibition of PCR from dead cells. | |

| Incomplete photoactivation. | Ensure the light source is of sufficient intensity and the exposure time is adequate. Check the specifications of the light source. | |

| Inhibition of PCR from "live" cell control | EMA is entering live cells. | Reduce the EMA concentration. Some cell types may be more permeable to EMA. Consider using a less permeant dye like Propidium Monoazide (PMA)[1]. |

| High EMA concentration leading to non-specific cross-linking. | Optimize the EMA concentration. | |

| High background in flow cytometry | Sub-optimal EMA concentration. | Titrate the EMA concentration to find the best balance between bright staining of dead cells and low background on live cells[12]. |

| Inadequate washing. | Ensure thorough washing after the photoactivation step to remove unbound EMA. |

Conclusion

Ethidium monoazide bromide is a powerful tool for researchers in molecular biology, microbiology, and drug development. Its unique ability to be photo-activated to covalently bind to DNA in cells with compromised membranes allows for the selective analysis of viable cells. The protocols and data presented in this guide provide a comprehensive resource for the effective application of EMA in various experimental contexts. As with any technique, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.

References

- 1. biotium.com [biotium.com]

- 2. abpbio.com [abpbio.com]

- 3. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Spectroscopic properties of ethidium monoazide: a fluorescent photoaffinity label for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

- 11. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. med.virginia.edu [med.virginia.edu]

Fluorescence excitation and emission spectra of EMA

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Ethidium (B1194527) Monoazide (EMA)

Introduction

Ethidium monoazide (EMA) is a fluorescent photoaffinity nucleic acid stain that is particularly valuable for distinguishing between viable and non-viable cells.[1][2][3] Structurally related to ethidium bromide, EMA contains an azide (B81097) group that, upon photoactivation with visible light, becomes a highly reactive nitrene intermediate.[4] This reactivity allows it to covalently bind to nucleic acids.[1][2][3] A key feature of EMA is its relative impermeability to cells with intact membranes.[1][2] Consequently, it selectively enters and labels the DNA of dead or membrane-compromised cells, making it a powerful tool in applications such as viability PCR (v-PCR), flow cytometry, and fluorescence microscopy.[2][3][5]

Fluorescence Properties of EMA

The fluorescence of unbound EMA in solution is weak.[1][6][7] However, upon intercalating with DNA, its fluorescence intensity increases by approximately 15-fold.[1][6][7][8] The spectral properties of EMA are crucial for its application and are summarized below. It is important to note that the excitation and emission maxima can vary slightly depending on the experimental conditions and whether the dye is free or bound to nucleic acids.

Spectral Data Summary

| Property | Value | Notes |

| Excitation Maximum (Bound) | ~504 nm[1][6][7][8] | After binding to nucleic acids. |

| 510 nm[2][3] | After photocrosslinking to nucleic acids. | |

| 462 nm[5] | Value cited for flow cytometry applications (blue laser excitation). | |

| Emission Maximum (Bound) | ~600 nm[1][2][3][6][7][8] | After binding/photocrosslinking to nucleic acids. |

| 625 nm[5] | Value cited for flow cytometry applications. | |

| Molecular Weight | 420 g/mol [2] | |

| Solubility | Soluble in DMF or ethanol[2][3] |

Mechanism of Action: Selective Labeling of Dead Cells

The utility of EMA as a viability marker stems from its differential permeability across intact versus compromised cell membranes. The process can be broken down into three key steps: selective entry, intercalation and photo-induced covalent binding.

-

Selective Entry: In a mixed population of live and dead cells, EMA can only traverse the damaged membranes of dead cells. Live cells with intact membranes effectively exclude the dye.[1][2]

-

Intercalation: Once inside a dead cell, EMA intercalates into the DNA.[5][9] This non-covalent interaction is the initial binding step.

-

Photoactivation and Covalent Binding: Upon exposure to a strong visible light source (photolysis), the azide group on the EMA molecule is converted into a reactive nitrene.[4] This nitrene then forms a covalent bond with the DNA, permanently and irreversibly labeling it.[2][3][5] This covalent attachment is critical because it ensures the dye is not lost during subsequent washing or fixation steps.[2][5] The DNA modified in this way is also unsuitable as a template for PCR amplification.[4][10]

Caption: Mechanism of EMA action for selective labeling of dead cells.

Experimental Protocols

The unique properties of EMA make it suitable for a variety of experimental applications designed to assess cell viability. The most prominent of these is Viability PCR (v-PCR).

Detailed Methodology: Viability PCR (v-PCR) with EMA

Viability PCR is a technique that combines EMA treatment with quantitative PCR (qPCR) to selectively quantify viable bacteria or other cells from a sample containing both live and dead populations.[4][11] The covalently modified DNA from dead cells serves as a poor template and is excluded from amplification.[10]

1. Sample Preparation:

-

Start with the cell sample (e.g., bacterial culture, environmental sample).

-

Divide the initial sample into two aliquots: one will be the EMA-treated sample, and the other will be the untreated control (representing total DNA).[10]

2. EMA Stock Solution Preparation:

-

Prepare a stock solution of EMA, for example, by dissolving 5 mg of EMA in 1 mL of sterile water or DMSO.[5][12]

-

Store the stock solution in single-use aliquots at -20°C, protected from light. EMA is extremely light-sensitive.[5]

3. EMA Incubation:

-

Add EMA to the designated sample aliquot to a final concentration that must be optimized for the specific cell type and conditions. Concentrations ranging from 2.5 µg/mL to 100 µg/mL have been reported.[11][13]

-

Incubate the sample for 5-10 minutes at room temperature or on ice.[5][12] This incubation must be performed in the dark (e.g., by covering the tubes with aluminum foil) to prevent premature photoactivation.[5]

4. Photoactivation:

-

Expose the EMA-treated sample to a bright visible light source (e.g., a 150-650 W halogen lamp or a dedicated LED photolysis device) for a duration of 2 to 20 minutes.[5][9][11]

-

Place the sample on ice during light exposure to prevent excessive heating, which could damage the cells.[12][13]

5. DNA Extraction:

-

Proceed with a standard DNA extraction protocol for both the EMA-treated sample and the untreated control.

6. Quantitative PCR (qPCR):

-

Perform qPCR on the extracted DNA from both samples using primers specific to the target organism.

-

The qPCR results from the untreated sample will quantify the total number of cells (live and dead), while the results from the EMA-treated sample will quantify only the viable cells.

Caption: Generalized experimental workflow for Viability PCR (v-PCR) using EMA.

Other Applications: Flow Cytometry (FACS)

EMA can also be used to identify dead cells in flow cytometry, particularly in protocols involving intracellular staining where membrane permeabilization would otherwise allow common viability dyes like Propidium Iodide (PI) to enter all cells.[5] By treating the cell population with EMA and photoactivating it before the fixation and permeabilization steps, the DNA in the initially dead cells is covalently labeled. This ensures the signal is retained in those cells throughout the staining procedure, allowing for their exclusion during analysis.[5]

References

- 1. abpbio.com [abpbio.com]

- 2. biotium.com [biotium.com]

- 3. Ethidium monoazide, bromide (EMA) | LAB MARK [labmark.eu]

- 4. biotium.com [biotium.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. EMA/EMA FluoroFinder [app.fluorofinder.com]

- 8. Invitrogen™ Ethidium Monoazide Bromide (EMA) | Fisher Scientific [fishersci.ca]

- 9. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of real-time polymerase chain reaction (PCR) coupled with ethidium monoazide treatment for selective quantification of viable bacteria in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gene-quantification.de [gene-quantification.de]

- 13. journals.asm.org [journals.asm.org]

Safeguarding the Laboratory: A Technical Guide to Ethidium Monoazide Bromide Safety

For Researchers, Scientists, and Drug Development Professionals

Ethidium (B1194527) monoazide bromide (EMA) is a fluorescent nucleic acid stain and a photoaffinity label increasingly utilized in molecular biology and drug development for applications such as viability-PCR (v-PCR), flow cytometry, and microscopy to differentiate between viable and non-viable cells.[1][2][3] Its ability to selectively penetrate cells with compromised membranes and covalently bind to DNA upon photoactivation makes it a powerful research tool.[1][2][3] However, its structural similarity to the well-known mutagen, ethidium bromide (EtBr), necessitates stringent safety protocols to minimize occupational exposure.[4][5] This guide provides an in-depth overview of the safety precautions, handling procedures, and disposal methods for the responsible use of EMA in a laboratory setting.

Hazard Identification and Health Effects

While the toxicological properties of EMA have not been as thoroughly investigated as those of EtBr, it is prudent to treat it as a potent mutagen and a potential carcinogen or teratogen.[4][5][6] The primary routes of exposure are inhalation of the powder form, ingestion, and skin absorption.[7] Acute exposure can cause irritation to the skin, eyes, mouth, and upper respiratory tract.[4][6][7]

GHS Hazard Statements: Though some safety data sheets (SDS) may not list specific GHS signal words, common hazard statements associated with similar compounds include:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H340: May cause genetic defects.[6]

-

H330: Fatal if inhaled (for powder form).[8]

The core hazard of EMA lies in its mechanism of action. As a DNA intercalating agent, it can bind to the DNA of laboratory personnel if exposure occurs, potentially leading to mutations.[1][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling EMA in any form.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves. Double-gloving is recommended, especially when working with high concentrations or for prolonged periods.[7][9][10] | Nitrile provides adequate chemical resistance. Latex gloves are not recommended as they offer insufficient protection.[10] Double-gloving minimizes risk in case of a tear or contamination of the outer glove.[7] |

| Eye and Face Protection | Chemical safety goggles.[5][7] A face shield should be worn in addition to goggles when there is a risk of splashes.[11] | Protects against splashes of EMA solutions and airborne particles of the powder. |

| Body Protection | A fully buttoned lab coat with sleeves extending to the wrists.[7][11] | Prevents contamination of personal clothing. |

| Respiratory Protection | When handling the powder form, work must be conducted in a chemical fume hood.[4][7][9] A dust mask may also be used as an additional precaution within the fume hood.[9] | Prevents inhalation of the hazardous powder. |

| UV Protection | UV-blocking eyewear or a UV-shielding glass cabinet.[7][10] | Required when using UV light to visualize or photoactivate EMA, to protect eyes and skin from harmful UV radiation.[7][10] |

Handling and Storage Procedures

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.

| Procedure | Guideline |

| Purchasing | Purchase the smallest practical quantity at the lowest possible concentration.[5][11] Ready-made solutions are preferable to powders to avoid aerosol generation.[4][9] |

| Storage | Store at -20°C, desiccated, and protected from light.[6] Store away from strong oxidizing agents in a tightly closed, undamaged container.[4][11] |

| Designated Work Area | All work with EMA should be conducted in a designated area, clearly labeled with a warning sign (e.g., "Ethidium Monoazide Bromide in Use. Mutagen and Toxic.").[9][11] The work surface should be lined with a disposable plastic-backed absorbent pad.[11] |

| Weighing Powder | All weighing of EMA powder must be performed inside a chemical fume hood.[4][9][11] |

| Hand Washing | Always wash hands thoroughly with soap and water after handling EMA, even if gloves were worn.[4][7][10] |

Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Cleanup

For small spills of dilute solutions:

-

Restrict access to the area.[10]

-

Wearing appropriate PPE, absorb the spill with paper towels.[12]

-

Wipe the area with soap and water or 70-95% ethanol.[10][12] Do not use bleach , as it can react with EMA to form more hazardous compounds.[10][12]

-

Use a UV lamp to check for any remaining fluorescence, indicating residual contamination.[5][11]

-

Repeat the cleaning process until no fluorescence is detected.[5]

-

All cleanup materials must be disposed of as hazardous waste.[10][11]

Emergency Exposure Procedures

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6] |

| Inhalation (Powder) | Move the individual to fresh air.[6][7] If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, wash out their mouth with water.[6] Seek immediate medical attention.[6] |

Waste Disposal

EMA waste, including stock solutions, used gels, and contaminated lab supplies, must be managed as hazardous waste.[5][10][13]

| Waste Type | Disposal Protocol |

| Solid Waste (Gels, Gloves, Tips, etc.) | Collect in a clearly labeled, leak-proof container lined with a durable plastic bag.[4][12] The container must be marked as "Ethidium Bromide Waste".[9] Do not use biohazard bags.[4][12] |

| Liquid Waste (Buffers, Stock Solutions) | Collect in a labeled, sealed, and shatter-resistant container.[11][13] Do not dispose of down the drain.[5][9] Some institutions may permit drain disposal of very dilute solutions (<10 µg/ml) after charcoal filtration, but this requires verification of local regulations and institutional policies.[4][14] |

| Sharps | Needles, scalpels, and other sharps contaminated with EMA must be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.[5][14] |

All waste must be disposed of through the institution's Environmental Health & Safety (EHS) department.[5][10]

Experimental Protocols

The following is a generalized protocol for using EMA to assess bacterial viability. Researchers must adapt this to their specific experimental needs and consult their institution's safety protocols.

Generalized Protocol: Viability-PCR (v-PCR) of Bacteria

Objective: To differentiate between live and dead bacteria in a sample using EMA followed by PCR.

Methodology:

-

Sample Preparation: Prepare bacterial suspensions in a suitable buffer (e.g., PBS). Include positive (heat-killed or isopropanol-treated) and negative (live cells) controls.

-

EMA Addition: In a darkened room or in light-protected tubes, add EMA stock solution to the bacterial suspensions to a final concentration typically ranging from 5 to 100 µM. Incubate in the dark for 5-10 minutes at room temperature to allow the dye to penetrate cells with compromised membranes.

-

Photoactivation: Expose the samples to a strong visible light source (e.g., a 650-watt halogen lamp or a specialized LED photolysis device) for 1-5 minutes at a distance of approximately 20 cm.[2] This step crosslinks the EMA to the DNA, preventing amplification from dead cells. Keep samples on ice during this process to prevent heat damage.

-

DNA Extraction: Pellet the cells by centrifugation and wash to remove excess dye. Proceed with a standard DNA extraction protocol.

-

Quantitative PCR (qPCR): Use the extracted DNA as a template for qPCR with primers specific to the target organism. The resulting amplification will be predominantly from the viable cells.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethidium monoazide, bromide (EMA) | LAB MARK [labmark.eu]

- 3. biotium.com [biotium.com]

- 4. odu.edu [odu.edu]

- 5. towson.edu [towson.edu]

- 6. eurogentec.com [eurogentec.com]

- 7. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ethz.ch [ethz.ch]

- 10. ehs.gatech.edu [ehs.gatech.edu]

- 11. safety.duke.edu [safety.duke.edu]

- 12. Ethidium Bromide Waste Management | Environmental Health & Safety [ehs.utk.edu]

- 13. twu.edu [twu.edu]

- 14. sites.pitt.edu [sites.pitt.edu]

Navigating the Disposal of Ethidium Monoazide Bromide Waste: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Ethidium (B1194527) Monoazide Bromide (EMA) Waste.

Ethidium monoazide bromide (EMA) is a potent nucleic acid intercalating agent utilized in molecular biology, particularly for viability PCR (v-PCR) to differentiate between live and dead cells. As a derivative of the well-known mutagen ethidium bromide, EMA itself is a hazardous chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended practices for managing EMA waste, with a strong emphasis on the unique chemical hazards posed by its azide (B81097) functional group.

Understanding the Hazards of Ethidium Monoazide Bromide

EMA presents a dual risk profile: the inherent mutagenicity of the ethidium core and the significant reactivity of the monoazide group. While often handled with the same precautions as ethidium bromide, the azide moiety introduces critical safety considerations that render common ethidium bromide degradation protocols unsafe for EMA.

Azide compounds are known for two primary hazards:

-

High Acute Toxicity : Azides are highly toxic if ingested, inhaled, or absorbed through the skin. They act as potent toxins by inhibiting cytochrome oxidase, similar to cyanide.[1]

-

Explosion Hazard : The azide group can react with heavy metals (such as lead, copper, silver, and mercury, which can be present in plumbing) to form highly shock-sensitive and explosive metal azides.[1][2] A critical danger is the reaction of azides with acids, which produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[3][4]

Crucially, chemical degradation methods established for ethidium bromide, such as the Lunn and Sansone method (using sodium nitrite (B80452) and hypophosphorous acid) or treatment with bleach (sodium hypochlorite), are NOT recommended for EMA waste. [3] The acidic conditions of the Lunn and Sansone method can lead to the formation of hydrazoic acid.[3] Similarly, mixing bleach with organic compounds can generate toxic chlorinated organics.[5]

The following table summarizes the key hazards associated with Ethidium Monoazide Bromide:

| Hazard Type | Description | Primary Safety Concern |

| Chemical Toxicity | Potent mutagen due to nucleic acid intercalation. Highly toxic via ingestion, inhalation, and skin absorption.[1] | Potential for causing genetic mutations and acute poisoning. |

| Reactivity (Azide) | Reacts with acids to form highly toxic and explosive hydrazoic acid.[3][4] | Generation of explosive and toxic byproducts during improper disposal. |

| Reactivity (Azide) | Can form shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, silver, and mercury.[1][2] | Risk of explosion in plumbing systems or from contact with metal instruments.[2] |

Recommended Waste Handling and Disposal Procedures

Given the significant risks associated with the chemical degradation of EMA, the primary and safest approach for its disposal is collection by a certified hazardous waste management service for incineration. The following procedures outline the recommended segregation, handling, and disposal pathways for different types of EMA waste.

Waste Segregation

Proper segregation of EMA waste at the point of generation is critical to ensure safe handling and disposal. All EMA waste containers must be clearly labeled as "Hazardous Waste: Ethidium Monoazide Bromide" and should also indicate its toxic nature.

-

Aqueous EMA Waste : This includes dilute working solutions and buffer rinsates.

-

Concentrated EMA Stock Solutions : Original vials or tubes of concentrated EMA.

-

EMA-Contaminated Gels : Agarose or polyacrylamide gels containing EMA.

-

EMA-Contaminated Solid Waste : Gloves, pipette tips, tubes, and other disposable labware contaminated with EMA.

Disposal of Aqueous EMA Waste

For dilute aqueous solutions of EMA (e.g., <10 µg/mL, a concentration often cited in ethidium bromide guidelines that can be cautiously applied here with institutional approval), activated charcoal adsorption is a recommended method to concentrate the waste before collection. This method avoids the use of reactive chemicals.

It is imperative to note that the filtrate from this process should still be considered hazardous waste and collected for professional disposal unless local regulations and institutional policy explicitly permit sewer disposal after treatment, which is unlikely for azide-containing compounds.

For concentrated aqueous solutions, direct collection for hazardous waste disposal is the only recommended method. DO NOT attempt to treat concentrated EMA solutions with any chemical degradation methods.

Disposal of EMA-Contaminated Gels and Solid Waste

All gels and solid materials contaminated with EMA must be collected as solid hazardous waste.

-

Gels : Place in a clearly labeled, leak-proof container lined with a durable plastic bag. Do not attempt to decontaminate gels with bleach or other chemicals.

-

Solid Waste : Collect gloves, pipette tips, and other contaminated labware in a designated, lined container for solid hazardous waste.

The following table summarizes the recommended disposal methods for various types of EMA waste:

| Waste Type | Recommended Disposal Method | Key Precautions |

| Concentrated EMA Solutions | Direct collection for incineration by a certified hazardous waste service. | Do not dilute for drain disposal. Do not attempt chemical degradation. |

| Dilute Aqueous EMA Solutions (<10 µg/mL) | 1. Activated charcoal adsorption to concentrate the EMA. 2. Collection of the charcoal and the filtrate as hazardous waste for incineration. | Do not dispose of the filtrate down the drain unless explicitly permitted by your institution's safety office. Avoid contact of waste with metal plumbing. |

| EMA-Contaminated Gels | Collect in a labeled, leak-proof container for incineration by a certified hazardous waste service. | Do not dispose of in regular trash. Do not attempt chemical degradation. |

| EMA-Contaminated Solid Waste | Collect in a labeled, lined container for incineration by a certified hazardous waste service. | Do not dispose of in regular trash. Sharps must be in a puncture-proof container. |

Experimental Protocols

Protocol 1: Activated Charcoal Adsorption for Dilute Aqueous EMA Waste

This protocol describes the use of activated charcoal to remove EMA from dilute aqueous solutions.

Materials:

-

Dilute aqueous EMA waste (<10 µg/mL)

-

Activated charcoal (powdered or granular)

-

Flask or bottle with a secure cap

-

Shaker or stir plate

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)

-

Labeled hazardous waste containers for the treated filtrate and the charcoal.

Procedure:

-

Preparation : In a designated chemical fume hood, carefully measure the volume of the dilute EMA waste solution to be treated.

-

Adsorption : Add activated charcoal to the EMA solution. A general guideline is to use approximately 1 gram of charcoal for every 100 mL of solution.

-

Agitation : Securely cap the container and place it on a shaker or use a stir bar and stir plate to agitate the mixture for at least one hour. This ensures maximum contact between the EMA and the charcoal.

-

Settling : Allow the charcoal to settle to the bottom of the container.

-

Filtration : Carefully filter the mixture to separate the charcoal from the liquid.

-

Waste Collection :

-

Collect the filtered charcoal and the filter paper in a labeled container for solid hazardous waste.

-

Collect the treated filtrate in a separate, labeled container for liquid hazardous waste.

-

-

Final Disposal : Arrange for the collection of both the solid and liquid hazardous waste containers by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the decision-making process for EMA waste disposal and the workflow for the activated charcoal adsorption protocol.

Caption: Decision tree for the appropriate handling of different types of EMA waste.

Caption: Workflow for the disposal of dilute aqueous EMA waste via activated charcoal adsorption.

Conclusion: Prioritizing Safety

The management of Ethidium Monoazide Bromide waste demands a higher level of caution than that for Ethidium Bromide due to the reactive nature of the azide group. Standard chemical degradation methods for EtBr are hazardous and must be avoided for EMA. The most prudent and recommended course of action for all forms of EMA waste is collection and disposal through a certified hazardous waste management service. For dilute aqueous waste, activated charcoal adsorption can be used as a preliminary concentration step. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with local and national regulations. By adhering to these guidelines, researchers can mitigate the risks associated with EMA and ensure a safe laboratory environment.

References

Ethidium Monoazide Bromide (EMA): A Technical Guide to Solubility and Stability in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium monoazide bromide (EMA) is a fluorescent nucleic acid stain that serves as a powerful tool in molecular biology, particularly for differentiating between viable and non-viable cells. Its utility is rooted in its selective permeability and photo-reactive nature. EMA is largely impermeant to cells with intact membranes. However, in cells with compromised membranes, characteristic of non-viable cells, EMA enters and intercalates into the DNA. Upon exposure to visible light, the azide (B81097) group of EMA is converted into a highly reactive nitrene radical, which forms a covalent bond with the DNA. This permanent linkage prevents the dye from being washed out during subsequent fixation and permeabilization steps, and more importantly, the modified DNA from dead cells cannot be amplified by DNA polymerases. This technical guide provides an in-depth overview of the solubility and stability of EMA in various buffers, along with experimental protocols for its use and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethidium Monoazide Bromide is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈BrN₅ | [1] |

| Molecular Weight | 420.31 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Excitation Maximum (post-photocrosslinking) | ~510 nm | [3] |

| Emission Maximum (post-photocrosslinking) | ~600 nm | [1] |

Solubility of Ethidium Monoazide Bromide

The solubility of EMA is a critical factor in the preparation of stock and working solutions for various applications.

Solubility in Organic Solvents

EMA exhibits good solubility in several organic solvents, which are typically used for preparing concentrated stock solutions.

| Solvent | Reported Solubility | Reference(s) |

| Dimethylformamide (DMF) | Soluble | [2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble; stock solutions at 5 mg/mL | [4][5] |

| Ethanol (EtOH) | Soluble | [2][3] |

Solubility in Aqueous Buffers

Recommendation for Researchers: Due to the lack of published quantitative data, it is recommended that researchers determine the solubility of EMA in their specific buffer system and experimental conditions if high concentrations are required. A general protocol for determining aqueous solubility is provided in Section 5.

Stability of Ethidium Monoazide Bromide

The stability of EMA is crucial for obtaining reliable and reproducible results. The primary factors affecting its stability are the solvent, temperature, and exposure to light.

Stability of Stock Solutions

Concentrated stock solutions of EMA prepared in organic solvents demonstrate good long-term stability when stored correctly.

| Solvent | Storage Conditions | Stability | Reference(s) |

| DMF or EtOH | -20°C, protected from light | At least 1 year | [2] |

| DMSO | -20°C, in single-use aliquots, desiccated, and protected from light | Not specified, but common practice for long-term storage | [4] |

Stability in Aqueous Buffers

The stability of EMA in aqueous buffers is a critical consideration, especially given its photo-reactive nature.

-

Light Sensitivity: EMA is extremely light-sensitive.[4] Exposure to ambient light should be minimized during the preparation and handling of EMA solutions to prevent premature activation of the azide group. The photoactivation step in experimental protocols involves intentional exposure to a strong light source to induce covalent binding to DNA.[4]

-

Temperature: While specific degradation kinetics have not been published, general chemical principles suggest that storing aqueous solutions at lower temperatures (e.g., on ice) during experiments will slow down potential degradation.[6]

-

pH: The effect of pH on the stability of EMA in aqueous buffers has not been extensively documented. It is advisable to prepare fresh working solutions in your buffer of choice immediately before use.

Recommendation for Researchers: Given the limited data on the stability of EMA in aqueous buffers, it is recommended to prepare fresh working solutions from a frozen stock for each experiment. If aqueous solutions need to be stored, even for a short period, they should be protected from light and kept at a low temperature (e.g., 4°C). A protocol for assessing the stability of EMA in a specific buffer is provided in Section 5.

Experimental Protocols

Protocol for Preparing EMA Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution of EMA in an organic solvent and a working solution in an aqueous buffer.

References

- 1. abpbio.com [abpbio.com]

- 2. abpbio.com [abpbio.com]

- 3. biotium.com [biotium.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Azide Group: A Linchpin in Ethidium Monoazide's Function for Viability Assessment and Beyond

For Immediate Release

A deep dive into the chemical functionality of ethidium (B1194527) monoazide (EMA) reveals the critical role of its azide (B81097) group in a range of applications, from distinguishing viable from non-viable cells to the intricate analysis of DNA-protein interactions. This technical guide elucidates the core mechanism of the azide group, presents quantitative data, details experimental protocols, and provides visual representations of the underlying processes to empower researchers, scientists, and drug development professionals in their endeavors.

At the heart of EMA's utility is its azide moiety (–N₃), a photoreactive functional group that, upon exposure to visible light, undergoes a profound transformation. This photoactivation converts the relatively inert azide into a highly reactive nitrene intermediate, which is the cornerstone of EMA's applications in molecular biology.

The Photochemical Transformation: From Azide to a Covalent Bond

The primary function of the azide group in ethidium monoazide is to serve as a latent reactive species that can be triggered by light to form a covalent bond with nucleic acids.[1][2][3] This process is central to its use as a photoaffinity label. The mechanism can be summarized in two key steps:

-

Photoactivation and Nitrene Formation: When exposed to a strong light source (typically in the visible spectrum), the azide group absorbs energy, leading to the expulsion of a nitrogen molecule (N₂). This process generates a highly reactive electron-deficient species known as a nitrene.

-

Covalent Crosslinking to DNA: The generated nitrene is highly unstable and rapidly reacts with nearby molecules to stabilize itself. In the context of EMA intercalated into a DNA double helix, the nitrene undergoes a variety of reactions, including insertion into carbon-hydrogen (C-H) bonds and addition across double bonds within the DNA bases.[4] This results in the formation of a stable, covalent crosslink between the ethidium molecule and the DNA.

This covalent modification of DNA is irreversible and has significant implications for subsequent enzymatic processes, most notably, polymerase chain reaction (PCR).

Viability PCR (v-PCR): A Prime Application

The most prominent application of EMA is in viability PCR (v-PCR), a technique used to selectively amplify DNA from viable cells.[2] The principle of v-PCR relies on the differential membrane permeability of live and dead cells.

Live cells with intact cell membranes are largely impermeable to EMA.[2] Conversely, dead or membrane-compromised cells readily allow the entry of EMA, which then intercalates into their DNA. Upon photoactivation, the azide group is converted to a nitrene, covalently crosslinking the EMA to the DNA of the dead cells. This covalent modification effectively renders the DNA unamplifiable by PCR, as the bulky adduct and potential DNA strand breaks inhibit the progression of the DNA polymerase.[5][6] Consequently, only DNA from viable cells serves as a template for amplification, enabling the quantification of live microorganisms in a sample.

// Node Styling start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ema [fillcolor="#FBBC05"]; incubation [fillcolor="#FBBC05"]; light_exposure [fillcolor="#EA4335", fontcolor="#FFFFFF"]; crosslinking [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna_extraction [fillcolor="#34A853", fontcolor="#FFFFFF"]; qpcr [fillcolor="#34A853", fontcolor="#FFFFFF"]; results [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: A diagram illustrating the differential effect of EMA on live and dead cells, leading to selective PCR amplification.

Beyond Viability: Other Applications of the Azide Group in EMA

The photoreactive nature of the azide group in EMA extends its utility beyond v-PCR.

DNA Footprinting

Photoaffinity footprinting can utilize EMA to identify the binding sites of DNA-binding proteins. In this application, a DNA-protein complex is incubated with EMA. Upon photoactivation, the EMA crosslinks to the DNA at sites not protected by the bound protein. Subsequent analysis, for instance by primer extension, can reveal the "footprint" of the protein where crosslinking was inhibited.

Covalent Modification of Plasmid DNA

EMA can be used to covalently modify plasmid DNA. [7]This can be useful for a variety of applications, including the creation of DNA-drug conjugates or for studying the effects of localized DNA damage. The protocol involves incubating the plasmid DNA with EMA followed by photoactivation to induce covalent attachment.

Conclusion

The azide group is the functional cornerstone of ethidium monoazide, enabling its use as a potent tool in molecular biology. Its ability to be converted into a highly reactive nitrene upon photoactivation allows for the covalent modification of DNA, a property that is elegantly exploited in viability PCR to differentiate between live and dead cells. The principles underlying the function of EMA's azide group also open avenues for its application in other areas of nucleic acid research, including the study of DNA-protein interactions and the site-specific modification of DNA. A thorough understanding of the photochemical properties of the azide group is paramount for the successful design and execution of experiments utilizing this versatile molecule.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]

- 5. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel method for covalent fluorescent labeling of plasmid DNA that maintains structural integrity of the plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethidium Monoazide (EMA) Bromide in Viability PCR (v-PCR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viability PCR (v-PCR) is a powerful molecular technique used to selectively detect and quantify viable microorganisms from a mixed population of live and dead cells. This method is particularly crucial in fields such as microbiology, food safety, environmental monitoring, and drug development, where distinguishing between live and dead pathogens or assessing the efficacy of antimicrobial treatments is essential. Standard PCR and qPCR methods amplify DNA from both viable and non-viable cells, which can lead to an overestimation of the viable population. Viability PCR overcomes this limitation by employing a photoreactive DNA-binding dye, such as Ethidium (B1194527) Monoazide Bromide (EMA), in conjunction with PCR.

EMA is a DNA intercalating agent that selectively penetrates cells with compromised membranes, a key feature of non-viable cells.[1][2] Once inside the cell, EMA intercalates into the DNA. Upon exposure to a strong visible light source, a photoactivated azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical.[3] This radical forms a covalent bond with the DNA, effectively cross-linking it.[3][4] This modification of the DNA from dead cells inhibits PCR amplification, ensuring that the subsequent PCR signal originates predominantly from viable cells with intact membranes.[1][2][5]

These application notes provide a detailed protocol for the use of EMA in v-PCR, including reagent preparation, experimental procedures, data interpretation, and troubleshooting.

Mechanism of Action

The selective nature of EMA-based v-PCR relies on the differential permeability of cell membranes in live versus dead cells.

-

Selective Penetration : In a population of both live and dead microorganisms, EMA can only traverse the compromised cell membranes of dead cells.[5] Viable cells with intact membranes effectively exclude the dye.[5]

-

Intercalation : Once inside a dead cell, the planar structure of the EMA molecule intercalates between the base pairs of the DNA double helix.

-

Photoactivation and Covalent Binding : Exposure to a high-intensity visible light source activates the azide group of the EMA molecule. This generates a highly reactive nitrene intermediate that covalently cross-links the EMA to the DNA.[3]

-

PCR Inhibition : The covalent binding of EMA to the DNA from dead cells sterically hinders the binding of DNA polymerase and primers, thus preventing the amplification of this DNA during the PCR process.[1] Consequently, only DNA from viable cells serves as a template for amplification, leading to a more accurate quantification of the live cell population.

Experimental Protocols

This section provides a comprehensive protocol for performing v-PCR using EMA. It is crucial to optimize parameters such as EMA concentration and light exposure time for each specific microbial species and experimental condition.

Reagent Preparation

1. EMA Stock Solution (1 mg/mL)

-

Materials : Ethidium Monoazide Bromide powder, sterile nuclease-free water or Dimethylformamide (DMF).

-

Procedure :

-

Handle EMA powder with care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. EMA is a potent mutagen.

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of EMA powder in 1 mL of sterile nuclease-free water. Some protocols suggest using DMF for initial solubilization before diluting in water.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

2. Working Solutions

-

Prepare fresh working solutions of EMA by diluting the stock solution in sterile nuclease-free water or an appropriate buffer (e.g., PBS) immediately before use. The optimal final concentration will need to be determined empirically but typically ranges from 5 to 100 µg/mL.

Viability PCR (v-PCR) Protocol

1. Sample Preparation

-

Prepare a suspension of the microorganisms to be tested in a suitable buffer (e.g., PBS or saline). The cell density should be within the detection range of the subsequent qPCR assay.

-

For optimization and validation, prepare separate suspensions of purely viable and purely dead cells. Dead cell suspensions can be generated by methods such as heat treatment (e.g., 70-100°C for 15-30 minutes), isopropanol (B130326) treatment, or by using known inactivated samples.

2. EMA Treatment

-

To a microcentrifuge tube containing the cell suspension, add the EMA working solution to achieve the desired final concentration. Typical final concentrations range from 5 µg/mL to 100 µg/mL.[6][7] It is recommended to test a range of concentrations to determine the optimal one for your specific application.

-

Mix the sample gently by vortexing.

-

Incubate the tubes in the dark for 5-15 minutes at room temperature. This incubation period allows for the diffusion of EMA into the dead cells and its intercalation with the DNA.

3. Photoactivation

-

Place the sample tubes on ice or in a cooling block to prevent heat-induced damage to the viable cells during light exposure.

-

Expose the samples to a high-intensity visible light source (e.g., a 500-650W halogen lamp) for 5-20 minutes.[6] The optimal exposure time should be determined experimentally. Ensure the light source is positioned at a consistent distance from the samples for reproducible results.

-

During photoactivation, the azide group of EMA is converted to a reactive nitrene, which covalently binds to the DNA.

4. DNA Extraction

-

After photoactivation, pellet the cells by centrifugation and discard the supernatant containing unbound EMA.

-

Proceed with DNA extraction using a standard protocol or a commercial DNA extraction kit suitable for the microorganism of interest.

5. Quantitative PCR (qPCR)

-

Perform qPCR using the extracted DNA as a template. Use primers and probes specific to a target gene of the microorganism under investigation.

-

Include appropriate controls:

-

No Template Control (NTC) : To check for contamination.

-

Positive Control : DNA from a known viable culture to ensure the PCR reaction is working.

-

Untreated Controls : Samples of both live and dead cells that have not been treated with EMA to assess the total amount of DNA.

-

Optimization of Parameters

The efficiency of EMA-v-PCR is highly dependent on the experimental conditions. Key parameters to optimize include EMA concentration and light exposure time. The optimal conditions can vary between different microbial species due to differences in cell wall and membrane structures.

Table 1: Optimization of EMA Concentration for v-PCR

| Microorganism | EMA Concentration (µg/mL) | Inactivation Method | Signal Reduction from Dead Cells (log10) | Reference |

| Klebsiella oxytoca | 10 | Heat | Complete suppression | [6] |

| Legionella pneumophila | 6 | Heat (70°C, 15 min) | Not specified, but identified as optimal | [8] |

| Escherichia coli | 10-25 | Not specified | Suitable for selective quantification | [7] |

| Campylobacter jejuni | 100 | Heat (boiling, 10 min) | ~4.0 | [5] |

| Lactobacillus curvatus | ~12.5 (25 µM) | Heat | ~2.8 (ΔCt of ~9.5) | [9] |

Table 2: Optimization of Light Exposure Time for v-PCR

| Microorganism | Light Source | Exposure Time (minutes) | Observations | Reference |

| Klebsiella oxytoca | Not specified | 5 | Complete suppression of PCR product from dead bacteria | [6] |

| Aquatic Bacteria | Halogen lamp | 2 | Suitable for selective quantification | [7] |

| Campylobacter jejuni | 650W Halogen lamp | 1 | Sufficient for covalent binding | [5] |

| Lactobacillus curvatus | Not specified | 5 | Maximum effect of light treatment achieved | [9] |

Data Interpretation

The data from an EMA-v-PCR experiment is typically analyzed by comparing the quantification cycle (Cq) values obtained from the EMA-treated samples with those from the untreated controls.

-

A high Cq value or no amplification in the EMA-treated dead cell control indicates successful suppression of the signal from non-viable cells.

-

The difference in Cq values (ΔCq) between the untreated and EMA-treated live cell samples should be minimal, indicating that the EMA treatment did not significantly affect the DNA from viable cells.

-

The quantification of viable cells in a mixed sample is determined from the Cq value of the EMA-treated sample, using a standard curve generated from a known concentration of viable cells.

Troubleshooting

Table 3: Troubleshooting Guide for EMA-v-PCR

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete suppression of signal from dead cells | - Insufficient EMA concentration.- Inadequate light exposure time or intensity.- High concentration of dead cells, saturating the EMA.- The amplicon size is too short. | - Increase the EMA concentration in increments.- Increase the light exposure time or use a more powerful light source.- Dilute the sample if the cell density is too high.- Design primers to generate a longer PCR product (>200 bp) as longer amplicons are more effectively inhibited.[5] |

| Inhibition of signal from live cells | - EMA concentration is too high, leading to penetration of viable cell membranes.- Excessive light exposure or heat generation during photoactivation, damaging live cells.- Some bacterial species may be more permeable to EMA. | - Decrease the EMA concentration.- Ensure samples are kept on ice during photoactivation.- Reduce the light exposure time.- Consider using a less cell-permeable dye like Propidium Monoazide (PMA) if EMA proves too toxic for the target organism. |

| High variability between replicates | - Inconsistent sample handling and treatment.- Uneven light exposure across samples.- Pipetting errors. | - Ensure thorough mixing of EMA in the sample.- Arrange sample tubes to ensure uniform illumination during photoactivation.- Use calibrated pipettes and follow good laboratory practices. |

| No PCR product in any sample | - PCR inhibitors present in the sample.- Problems with the PCR reaction itself (e.g., primer/probe degradation, incorrect annealing temperature).- Degradation of DNA during extraction. | - Use a DNA extraction kit with inhibitor removal steps.- Run standard PCR troubleshooting (e.g., check primer/probe integrity, optimize annealing temperature, use a positive control).- Ensure proper handling and storage of DNA samples. |

Conclusion

Ethidium Monoazide-based viability PCR is a valuable and widely used method for the specific detection and quantification of viable microorganisms. By understanding the mechanism of action and carefully optimizing the protocol, researchers can obtain reliable and accurate data, which is critical for a wide range of applications in research, diagnostics, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of EMA-v-PCR in the laboratory.

References

- 1. genomica.uaslp.mx [genomica.uaslp.mx]

- 2. biotium.com [biotium.com]

- 3. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. environmental-microbiology.de [environmental-microbiology.de]

- 6. researchgate.net [researchgate.net]

- 7. How is ethidium bromide stock solution made? | AAT Bioquest [aatbio.com]

- 8. Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Detection of Viable but Non-Culturable (VBNC) Bacteria Using Ethidium Monoazide (EMA) and qPCR

For Research, Scientific, and Drug Development Professionals

Introduction and Principle

The Viable but Non-Culturable (VBNC) state is a survival strategy adopted by many bacteria in response to environmental stressors such as nutrient limitation, extreme temperatures, or the presence of antimicrobial agents.[1] In the VBNC state, bacteria are metabolically active but lose the ability to grow on standard culture media, making them undetectable by traditional plating methods.[1][2] This poses a significant challenge in fields like food safety, clinical diagnostics, and drug development, as VBNC pathogens can retain their virulence and resuscitate under favorable conditions, leading to underestimated bacterial loads and potential infection risks.[1]

Standard molecular techniques like quantitative PCR (qPCR), while rapid and sensitive, cannot distinguish between live and dead cells because they detect DNA, which can persist in the environment long after cell death.[3][4] To overcome this limitation, a method combining a viability dye, Ethidium (B1194527) monoazide (EMA), with qPCR (known as viability PCR or v-PCR) has been established.[4][5]

The principle of EMA-qPCR is based on the integrity of the bacterial cell membrane.[1] EMA is a DNA-intercalating agent that is excluded by the intact membranes of viable cells (both culturable and VBNC).[6][7] However, it can selectively penetrate the compromised membranes of dead cells.[3][6] Once inside a dead cell, EMA intercalates into the DNA. Upon exposure to a strong visible light source, a photoactive azide (B81097) group on the EMA molecule is converted into a highly reactive nitrene radical, which covalently cross-links the EMA to the DNA.[6][7][8] This modification makes the DNA from dead cells insoluble and prevents its amplification during the subsequent qPCR step.[3][6][9] Consequently, only DNA from viable cells with intact membranes is amplified, allowing for the specific quantification of live and VBNC bacteria in a sample.

Mechanism of EMA-Based Viability Detection

References

- 1. Alexandria Journal of Veterinary Sciences [alexjvs.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Photoactivated ethidium monoazide directly cleaves bacterial DNA and is applied to PCR for discrimination of live and dead bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gene-quantification.de [gene-quantification.de]

Application Notes and Protocols for Ethidium Monoazide Bromide (EMA) in Microbial Viability Assessment of Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the viability of microorganisms in environmental samples is crucial for a wide range of applications, from monitoring water quality and assessing the efficacy of disinfectants to studying microbial ecology and developing new antimicrobial drugs. Traditional culture-based methods, while foundational, are often slow and unable to detect viable but non-culturable (VBNC) microorganisms. Molecular methods like quantitative polymerase chain reaction (qPCR) are rapid and sensitive but typically cannot distinguish between live and dead cells, as DNA can persist after cell death, leading to potential overestimation of viable microbial populations.

Ethidium (B1194527) monoazide bromide (EMA) coupled with qPCR (EMA-qPCR) offers a robust solution to this challenge. EMA is a photoreactive DNA-binding dye that selectively penetrates cells with compromised membranes, characteristic of dead or dying cells. Upon exposure to bright visible light, EMA covalently binds to DNA, effectively preventing its amplification by PCR. In viable cells with intact membranes, the dye is excluded, and their DNA remains available for amplification. This selective amplification allows for the quantification of DNA from only the viable portion of a microbial community.

These application notes provide a comprehensive overview of the principles of EMA-qPCR and detailed protocols for its application in assessing microbial viability in various environmental matrices, including water, soil, and biofilms.

Principle of EMA-qPCR for Viability Assessment

The core principle of EMA-qPCR lies in the differential permeability of microbial cell membranes.

-